molecular formula C23H29NO5S2 B8107360 Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B8107360
M. Wt: 463.6 g/mol
InChI Key: FPPAEROTCVDZLY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core, a tert-butyl carboxylate group, and a unique di(thiophen-2-yl)acetoxy substituent.

Properties

IUPAC Name

tert-butyl 2-(2-hydroxy-2,2-dithiophen-2-ylacetyl)oxy-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S2/c1-21(2,3)29-20(26)24-10-8-22(9-11-24)14-16(15-22)28-19(25)23(27,17-6-4-12-30-17)18-7-5-13-31-18/h4-7,12-13,16,27H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPAEROTCVDZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a spirocyclic amine with a thiophene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate has potential applications in drug development due to its unique structure that may interact with biological receptors or enzymes.

Case Study: Anticancer Activity
Recent studies have indicated that compounds with thiophene moieties exhibit anticancer properties. The incorporation of such groups in this compound may enhance its efficacy against certain cancer types. For example, research on similar thiophene derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Materials Science

The compound's unique structural attributes may be exploited in the development of advanced materials, particularly in organic electronics and photovoltaics.

Case Study: Organic Photovoltaics
Research into thiophene-based materials has demonstrated their effectiveness as electron donor materials in organic solar cells. The spirocyclic structure can enhance charge transport properties, making it a candidate for improving the efficiency of organic photovoltaic devices .

Environmental Chemistry

Given its stability and unique chemical properties, this compound could be investigated for applications in environmental remediation or as a sensor for detecting pollutants.

Case Study: Sensor Development
Compounds featuring thiophene groups are known for their electronic properties, which can be tailored for sensor applications. For instance, the development of sensors that utilize similar structures to detect heavy metals or organic pollutants in water has been documented, showcasing the potential for this compound to serve similar functions .

Data Table: Comparison of Applications

Application AreaPotential UseRelevant Findings
Medicinal ChemistryAnticancer agentsThiophene derivatives show tumor inhibition
Materials ScienceOrganic photovoltaicsEnhanced charge transport properties
Environmental ChemistryPollutant sensorsEffective detection of heavy metals

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The thiophene rings can participate in π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 7-azaspiro[3.5]nonane derivatives is evident in the literature. Below is a systematic comparison based on substituents, physicochemical properties, and applications:

Structural Analogues of 7-Azaspiro[3.5]nonane Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound 2-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy) C₂₇H₃₂NO₅S₂ 514.68 Thiophene groups enhance π-conjugation; potential use in optoelectronics or as pharmacophore. N/A
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2-Oxo C₁₃H₂₁NO₃ 239.33 Ketone functionality enables further derivatization (e.g., nucleophilic additions).
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 2-Cyano C₁₄H₂₀N₂O₂ 248.33 Nitrile group allows click chemistry or conversion to amines/acids.
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 2-Bromo C₁₃H₂₀BrNO₂ 302.21 Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate 2-Hydroxy C₁₃H₂₃NO₃ 241.33 Hydroxyl group enables esterification or oxidation to ketones.
tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate 2-(Hydroxymethyl) C₁₄H₂₅NO₃ 255.36 Hydroxymethyl group serves as a handle for further alkylation or oxidation.
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate 7-Amino (2-azaspiro isomer) C₁₃H₂₄N₂O₂ 240.34 Amino group enables peptide coupling or Schiff base formation.

Physicochemical Properties

  • Solubility: Thiophene-containing derivatives (e.g., the target compound) exhibit lower polarity and reduced aqueous solubility compared to hydroxyl or amino analogues.
  • Thermal Stability : Spirocyclic cores generally enhance thermal stability; bromo and iodo derivatives may decompose at lower temperatures due to weaker C–X bonds .

Biological Activity

Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex spirocyclic structure with multiple functional groups, including a tert-butyl ester and a di(thiophen-2-yl)acetoxy moiety. Its chemical formula is C20H24N2O4S4C_{20}H_{24}N_2O_4S_4, indicating significant molecular complexity.

PropertyValue
Molecular Weight440.66 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined
Boiling PointNot determined

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The method has been described as efficient, yielding high purity products suitable for biological testing .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity against various viral infections, including HIV. The mechanism of action is believed to involve the modulation of chemokine receptors such as CCR3 and CCR5, which are critical in viral entry processes .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, compounds with similar structures have shown efficacy in reducing inflammation in animal models of arthritis .

Cytotoxic Activity

Preliminary cytotoxicity assays have indicated that this compound may possess selective cytotoxicity against certain cancer cell lines. This property makes it a candidate for further investigation as a potential anticancer agent .

Case Studies

  • HIV Inhibition : A study evaluated the effects of various derivatives of 7-azaspiro compounds on HIV replication in vitro. Results demonstrated that certain derivatives significantly reduced viral load by blocking CCR5 receptor activity .
  • Inflammation Models : In a murine model of acute inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups .
  • Cytotoxicity Testing : A series of cytotoxicity tests against human cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating promising potential for development as an anticancer agent .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally analogous spiro compounds (e.g., tert-butyl carboxylates with azaspiro frameworks):
  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation risks, as similar compounds may release hazardous vapors under decomposition (e.g., nitrogen oxides) .
  • Store refrigerated (<4°C) in tightly sealed, dry containers to prevent moisture-induced degradation .
  • Immediate first aid for spills: Wash skin with water for ≥15 minutes and consult a physician .

Q. How can researchers verify the purity and stability of this compound during storage?

  • Methodological Answer :
  • Analytical Techniques : Use HPLC or LC-MS to monitor purity over time, as decomposition products (e.g., tert-butyl alcohol or thiophene derivatives) may form under suboptimal storage .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–2 weeks) to identify conditions triggering instability .
  • Spectroscopic Confirmation : Compare NMR (¹H/¹³C) and FT-IR spectra with reference data to detect structural changes .

Q. What synthetic routes are feasible for introducing the di(thiophen-2-yl)acetoxy group into the spiro framework?

  • Methodological Answer :
  • Coupling Strategies : Use Mitsunobu or Steglich esterification to attach the hydroxy-di(thiophen-2-yl)acetic acid moiety to the 7-azaspiro core, leveraging tert-butyl protection for amine groups .
  • Protection/Deprotection : Optimize Boc (tert-butoxycarbonyl) removal with TFA or HCl/dioxane to avoid side reactions with thiophene rings .

Advanced Research Questions

Q. How do the electronic properties of the thiophene substituents influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density distributions across thiophene rings and predict sites for electrophilic/nucleophilic attacks .
  • Experimental Validation : Use cyclic voltammetry to measure redox potentials of thiophene moieties and correlate with catalytic activity in cross-coupling reactions .

Q. What strategies mitigate conflicting data on toxicity profiles between structurally similar compounds?

  • Methodological Answer :
  • Comparative Toxicity Assays : Conduct in vitro assays (e.g., MTT or Ames tests) on both the target compound and analogs (e.g., tert-butyl 2-cyano-7-azaspiro derivatives) to resolve discrepancies in acute toxicity (e.g., H302 vs. “no data” classifications) .
  • Dose-Response Analysis : Use zebrafish or murine models to establish LD50 values and organ-specific toxicity thresholds .

Q. How can researchers optimize reaction yields when functionalizing the 7-azaspiro[3.5]nonane scaffold?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the spiro intermediate, balancing steric hindrance from the tert-butyl group .
  • Catalyst Selection : Evaluate Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings involving thiophene boronic esters, monitoring for Boc-group interference .

Contradiction Resolution & Best Practices

Q. Why do safety data sheets (SDS) for similar compounds report conflicting hazard classifications (e.g., H315 vs. “no known hazard”)?

  • Methodological Answer :
  • Batch-Specific Variability : Impurities (e.g., residual cyanide in tert-butyl 2-cyano derivatives) may explain discrepancies; conduct GC-MS to identify trace contaminants .
  • Regulatory Differences : Cross-reference OSHA (H315 for skin irritation) and REACH classifications to align with regional guidelines .

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